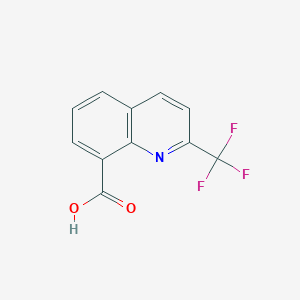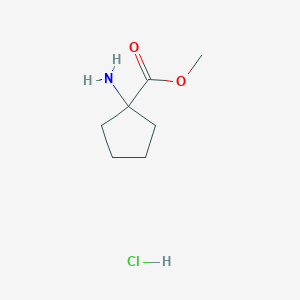
Methyl 1-aminocyclopentanecarboxylate hydrochloride
Overview
Description
Methyl 1-aminocyclopentanecarboxylate hydrochloride (MACPCH) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. Its unique structure and properties make it a promising candidate for use in a range of laboratory experiments. Additionally, this paper will discuss the potential future directions of MACPCH and its applications.
Scientific Research Applications
Drug Localization and Metabolism Studies : Autoradiography studies using 1-aminocyclopentanecarboxylic acid (ACPC), a related compound, have shown its localization in the pancreas and Walker tumors in mice, with similar compounds accumulating in the pancreas and kidney. This research provides valuable insights into the distribution and metabolic fate of such compounds within biological systems (Berlinguet et al., 1966).
Peptide Chemistry and Stereochemistry : The stereochemistry of peptides containing 1‐aminocyclopentanecarboxylic acid has been studied, focusing on the conformational properties of these peptides in both solution and solid state. These studies are crucial for understanding the structural aspects of peptide-based drugs (Bardi et al., 1986).
Effect on Cellular Respiration : Research has explored the impact of 1-aminocyclopentanecarboxylic acid on cellular respiration in rat tissues. The findings indicate that this compound does not significantly affect the respiration of different tissues, which is important for assessing its biological safety (Berlinguet et al., 1962).
Synthesis of Amino Acid Derivatives : Studies have also focused on the synthesis of amino acid derivatives from methyl 1-aminocyclopentanecarboxylate hydrochloride. These derivatives are important for the development of new pharmaceuticals and have potential applications in medicinal chemistry (Matsushima & Kino, 2009).
Novel Routes for Synthesis : There are studies exploring new methods for synthesizing 2-amino-3-hydroxycycloalkanecarboxylic acids, demonstrating the ongoing research in developing more efficient and versatile synthetic routes for compounds related to this compound (Estévez et al., 2010).
Investigations into Anti-Inflammatory Activities : There is also research into the anti-inflammatory activities of compounds synthesized from this compound, indicating potential therapeutic applications in treating inflammation-related conditions (Osarodion, 2020).
Biochemical Analysis
Biochemical Properties
Methyl 1-aminocyclopentanecarboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to be involved in the synthesis of HBV polymerase inhibitors, 11β-hydroxysteroid dehydrogenase 1 inhibitors, G protein-coupled receptor modulators, and CB1 antagonists . These interactions are crucial for its function in biochemical pathways, influencing the activity of these enzymes and proteins.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in metabolic pathways and cell signaling, thereby altering cellular responses and functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, modulating their activity and leading to downstream effects on cellular processes. This compound can inhibit or activate enzymes, depending on the context, and can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity and effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical activity, and exceeding this threshold can result in toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. For example, it may be localized to the mitochondria, nucleus, or other organelles, where it exerts its biochemical effects .
properties
IUPAC Name |
methyl 1-aminocyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-6(9)7(8)4-2-3-5-7;/h2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUJUITUYWGUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467828 | |
| Record name | Methyl 1-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60421-23-0 | |
| Record name | 60421-23-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-amino-1-cyclopentanecarboxylate, HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

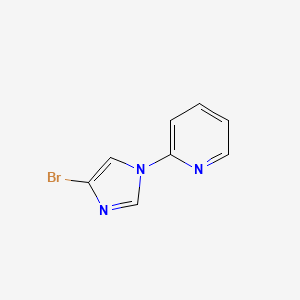
![2-Iodo-benzo[b]thiophene](/img/structure/B1589447.png)

![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1589452.png)
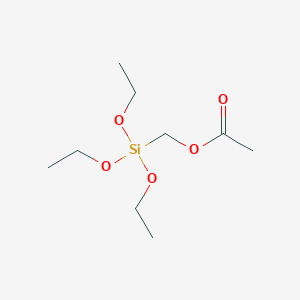

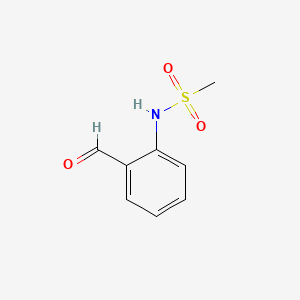


![6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1589459.png)
![6-Chlorothieno[2,3-b]pyridine](/img/structure/B1589462.png)


